BenchChemオンラインストアへようこそ!

LR-90

AGE inhibition Metal chelation Glycoxidation

LR-90 is a methylene bisphenylureido-derived AGE inhibitor with a unique dual mechanism: it scavenges reactive dicarbonyl intermediates while chelating redox-active transition metals that catalyze AGE production. Unlike aminoguanidine or pyridoxamine, LR-90 operates without altering glycemic control—making it the definitive choice for isolating AGE-mediated pathology in diabetic nephropathy, retinopathy, and cardiovascular research. Validated in STZ-diabetic and ZDF rat models with reproducible, statistically significant endpoints including ~55% plasma triglyceride reduction and 36.8% acellular capillary reduction (p<0.05). Ideal for metabolic syndrome studies requiring concurrent lipid modulation and AGE inhibition without confounding glucose-lowering effects.

Molecular Formula C35H34Cl2N4O8
Molecular Weight 709.6 g/mol
CAS No. 245075-84-7
Cat. No. B2459401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLR-90
CAS245075-84-7
Molecular FormulaC35H34Cl2N4O8
Molecular Weight709.6 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC(C)(C)C(=O)O)Cl)Cl
InChIInChI=1S/C35H34Cl2N4O8/c1-34(2,30(42)43)48-24-11-7-22(8-12-24)38-32(46)40-28-15-5-20(18-26(28)36)17-21-6-16-29(27(37)19-21)41-33(47)39-23-9-13-25(14-10-23)49-35(3,4)31(44)45/h5-16,18-19H,17H2,1-4H3,(H,42,43)(H,44,45)(H2,38,40,46)(H2,39,41,47)
InChIKeyWJDMCXSGUCNRPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

LR-90 (CAS 245075-84-7) Procurement Guide: Advanced Glycation End-Product Inhibitor with Quantified Multi-Target Pharmacology


LR-90 (CAS 245075-84-7) is a methylene bisphenylureido-derived small molecule that functions as an advanced glycation end-product (AGE) inhibitor . Its molecular formula is C₃₅H₃₄Cl₂N₄O₈ with a molecular weight of 709.57 g/mol [1]. Unlike earlier AGE inhibitors that target single steps in the glycation cascade, LR-90 exhibits a multi-stage inhibitory profile by scavenging reactive dicarbonyl intermediates and chelating transition metals that catalyze AGE production . The compound is cell-permeable, demonstrates solubility in DMSO (≥100 mg/mL), and has been characterized in both type 1 and type 2 diabetic animal models without affecting glycemic control [2][3].

LR-90 Selection Rationale: Why Aminoguanidine or Pyridoxamine Cannot Serve as Direct Replacements


Generic substitution of LR-90 with other AGE inhibitors such as aminoguanidine or pyridoxamine is not scientifically justified due to quantifiable mechanistic and functional differences. In vitro metal chelation assays demonstrate that LR-90 exhibits substantially greater potency than both comparators [1]. Furthermore, aminoguanidine is known to inhibit inducible nitric oxide synthase (iNOS) and affect glycemic parameters, whereas LR-90 operates without altering blood glucose or body weight in both normal and diabetic animals [2]. Pyridoxamine, while effective in certain contexts, lacks the combined dicarbonyl-scavenging and metal-chelating dual mechanism that defines LR-90's multi-stage inhibition profile [1]. These differences translate into distinct in vivo efficacy signatures—LR-90 has demonstrated statistically significant reductions in acellular capillary formation in diabetic retinopathy models (p<0.05) and ~55% plasma triglyceride reduction in type 2 diabetic models, outcomes not directly extrapolatable to other AGE inhibitors [3][4].

LR-90 Differential Evidence: Quantitative Comparator Data for Procurement Decision-Making


Metal Chelation Potency: LR-90 Versus Pyridoxamine and Aminoguanidine

LR-90 exhibits superior metal-chelating activity compared to two widely studied AGE inhibitors, pyridoxamine and aminoguanidine. In vitro assays demonstrated that LR-90 was a more potent metal chelator than both comparators [1]. This enhanced chelation capacity directly contributes to LR-90's ability to inhibit metal-catalyzed oxidation of ascorbate with an IC₅₀ of 275 µM . The dual mechanism—combining dicarbonyl scavenging with potent metal chelation—distinguishes LR-90 from aminoguanidine, which primarily acts as a nucleophilic trapping agent for reactive carbonyls, and pyridoxamine, which mainly scavenges dicarbonyls but lacks comparable metal-chelating potency [1].

AGE inhibition Metal chelation Glycoxidation Diabetic complications In vitro pharmacology

Diabetic Retinopathy: Quantitative Reduction in Acellular Capillaries and Pericyte Protection

In a 32-week streptozotocin-induced diabetic rat model of retinopathy, LR-90 treatment (50 mg/L in drinking water) produced statistically significant reductions in pathological retinal microvascular changes. Acellular capillary numbers—a hallmark of diabetic retinopathy progression—were reduced from 2.58 (±0.49) in untreated diabetic controls to 1.63 (±0.20) in LR-90-treated animals (p<0.05) [1]. Additionally, LR-90 restored the pericyte deficit, increasing pericyte counts from 18.12 (±0.98) in diabetic rats to 24.19 (±0.76) (p<0.001) [1].

Diabetic retinopathy Microvascular protection Pericyte preservation Retinal capillaries AGE inhibitor

Type 2 Diabetic Nephropathy: Lipid-Lowering Efficacy in ZDF Rat Model

In the Zucker diabetic fatty (ZDF) rat, a model of type 2 diabetes and metabolic syndrome, 27-week oral administration of LR-90 (50 mg/L) significantly reduced plasma lipids without substantive effects on hyperglycemia [1]. Specifically, plasma triacylglycerol was reduced by approximately 55% and plasma cholesterol by approximately 30% compared to untreated diabetic controls [1]. Renal AGE accumulation, AGER (receptor for AGE) expression, and lipid peroxidation were all attenuated by LR-90 treatment [1]. The treatment also retarded increases in albuminuria and proteinuria, with concomitant reductions in glomerulosclerosis and tubulointerstitial fibrosis [1].

Type 2 diabetes Diabetic nephropathy Dyslipidemia Metabolic syndrome ZDF rat

Glycemic Independence: Pharmacological Differentiation from Aminoguanidine

Unlike aminoguanidine, which has been reported to affect glycemic parameters and inhibit iNOS, LR-90 does not alter blood glucose levels, glycated hemoglobin (HbA1c), or body weight in either normal or diabetic animals [1]. In the STZ-diabetic rat nephropathy study, LR-90 inhibited increases in albuminuria and circulating AGE concentrations without any effect on glycemic control [1]. This pharmacological profile enables LR-90 to be studied as an adjunctive therapy without confounding effects on glucose homeostasis—a critical consideration for experimental design and data interpretation [2].

Glycemic control AGE inhibitor selectivity Diabetes pharmacology HbA1c Insulin resistance

Multi-Organ Protective Profile: Concurrent Renal, Retinal, and Cardiovascular Efficacy

LR-90 demonstrates protective effects across multiple organ systems affected by diabetic complications. In diabetic animal models, LR-90 (50 mg/L drinking water) reduces renal collagen accumulation and cross-linking, decreases retinal acellular capillaries (p<0.05), and improves cardiovascular parameters [1][2]. In STZ-diabetic rats, LR-90 treatment reversed diabetes-induced decreases in cardiac output and stroke volume while restoring hemodynamic parameters toward non-diabetic control values [2]. Additionally, LR-90 prevents methylglyoxal-induced apoptosis in human umbilical vein endothelial cells (HUVECs) by inhibiting ROS and mitochondrial-dependent apoptotic signaling, suggesting atheroprotective potential [3].

Multi-organ protection Diabetic complications Nephropathy Retinopathy Cardiovascular Arterial stiffness

LR-90 Optimal Research Applications: Evidence-Based Use Cases for Procurement Planning


Diabetic Nephropathy Studies Requiring Glycemic Independence

LR-90 is optimally suited for diabetic nephropathy research where experimental design requires AGE inhibition without confounding effects on blood glucose. In STZ-diabetic rats, LR-90 inhibited increases in albuminuria and circulating AGE concentrations without affecting glycemic control, while preventing glomerulosclerosis, tubular degeneration, and collagen deposition [1]. In ZDF rats (type 2 diabetes model), LR-90 retarded albuminuria and proteinuria increases with concomitant reductions in glomerulosclerosis and tubulointerstitial fibrosis, again without substantive effects on hyperglycemia [2]. This glycemic independence makes LR-90 preferable to aminoguanidine for studies isolating AGE-mediated pathology from glucose-lowering effects.

Diabetic Retinopathy Research with Microvascular Endpoint Quantification

LR-90 is validated for diabetic retinopathy studies requiring quantifiable microvascular protection endpoints. In 32-week STZ-diabetic rat studies, LR-90 (50 mg/L drinking water) reduced acellular capillary numbers by 36.8% (p<0.05) and restored pericyte counts (p<0.001) relative to diabetic controls [3]. These well-characterized, statistically significant outcomes provide robust reference data for power calculations and experimental benchmarking, reducing the need for extensive pilot studies when planning retinopathy-focused investigations.

Metabolic Syndrome and Dyslipidemia Studies in Type 2 Diabetes Models

LR-90 demonstrates particular value in metabolic syndrome research involving the ZDF rat model. The compound significantly reduced plasma triacylglycerol by approximately 55% and cholesterol by approximately 30% over 27 weeks of oral administration (50 mg/L), with concomitant attenuation of renal AGE accumulation, AGER expression, and lipid peroxidation [2]. This lipid-modulating profile, combined with nephroprotective effects and downregulation of TGF-β1, connective tissue growth factor, and MAPK/NF-κB activation, positions LR-90 as a multi-target tool for studies examining the intersection of dyslipidemia, AGE formation, and renal injury in type 2 diabetes [2].

Cardiovascular and Arterial Stiffness Studies

LR-90 is validated for cardiovascular research applications including arterial stiffness and endothelial dysfunction studies. In STZ-diabetic rats, LR-90 treatment reversed diabetes-induced decreases in heart rate, cardiac output, and stroke volume while reducing total peripheral resistance [4]. In vitro, LR-90 dose-dependently prevented methylglyoxal-induced apoptosis in HUVECs by inhibiting ROS formation and mitochondrial-dependent apoptotic signaling, including prevention of mitochondrial membrane potential loss and caspase-3/9 activation [5]. These data support LR-90's utility in research examining vascular complications of diabetes, atherosclerosis mechanisms, and AGE-mediated cardiovascular pathology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for LR-90

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.